4-(4-Methylphenyl)-L-phenylalanine
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Overview
Description
4-(4-Methylphenyl)-L-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenylalanine backbone with a 4-methylphenyl group attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-L-phenylalanine typically involves the use of standard organic synthesis techniques. One common method is the Friedel-Crafts alkylation reaction, where a phenylalanine derivative is reacted with a 4-methylbenzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another approach involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 4-methylphenyl is coupled with a halogenated phenylalanine derivative in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide in sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(4-Methylphenyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in protein synthesis and its potential as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor or substrate for enzymes involved in amino acid metabolism. It may also modulate signaling pathways by binding to receptors and altering their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound, which lacks the 4-methylphenyl group.
Tyrosine: An amino acid with a hydroxyl group on the phenyl ring.
Tryptophan: An amino acid with an indole ring structure.
Uniqueness
4-(4-Methylphenyl)-L-phenylalanine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s binding affinity to specific targets and alter its reactivity in chemical reactions. The compound’s unique features make it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-methylphenyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHWUXHTBOODPJ-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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